4-Fluoro-2-(3-methoxyphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(3-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, featuring a fluorine atom and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoro-2-(3-methoxyphenyl)benzoic acid involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The fluorine atom on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Alcohols: Used in esterification reactions.
Reducing Agents: Such as LiAlH4 for reduction reactions.
Major Products Formed
Esters: Formed from esterification reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
4-Fluoro-2-(3-methoxyphenyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Used in the development of advanced materials with specific electronic properties.
Biochemistry: Employed in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in nucleophilic aromatic substitution reactions, while the methoxy group can influence its electronic properties. These interactions can affect various biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoro-3-methoxyphenylboronic acid: Similar in structure but contains a chlorine atom instead of a fluorine atom.
4-Fluoro-2-methoxybenzeneboronic acid: Similar but lacks the carboxylic acid group.
Properties
IUPAC Name |
4-fluoro-2-(3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)13-8-10(15)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWLULBWCLHGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681170 |
Source
|
Record name | 5-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179885-80-3 |
Source
|
Record name | 5-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.